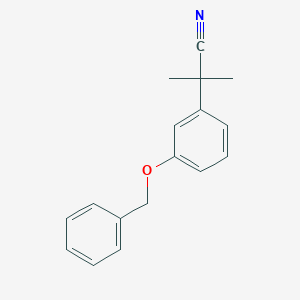

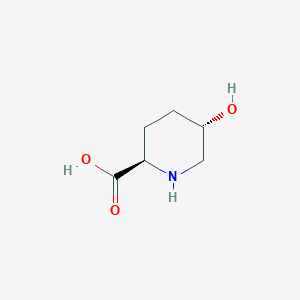

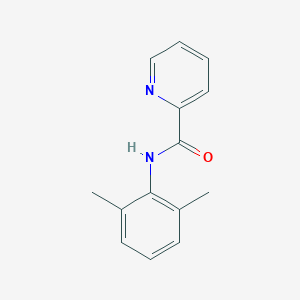

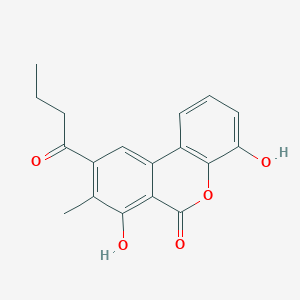

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Overview

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule of the compound. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.Scientific Research Applications

1. Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

- Summary of Application : This compound is synthesized for its potential medicinal applications. Heterocycles containing the 1,2,3-triazole moiety are known to display significant biological activities .

- Methods of Application : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave the compound in 88% yield .

- Results or Outcomes : The structure of the compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

2. Synthesis of Formazan 1 N-(4-Methoxyphenyl)(Phenyl-Diazynl) Methylene)-4-Methyl Aniline

- Summary of Application : Formazans are used as dyes, ligands in complex formation, and as analytical reagents. Their intense color makes them good indicators of redox reactions .

- Methods of Application : The Schiff base is synthesized through refluxing 4-methoxy benzaldehyde and 4-methyl aniline in the presence of glacial acetic acid. The Schiff base is then treated with diazxonium chloride to give the desired formazan .

- Results or Outcomes : The melting point of the product is 98°C and the percentage yield is 78.45% .

3. Acetanisole

- Summary of Application : Acetanisole is an aromatic chemical compound with an aroma described as sweet, fruity, nutty, and similar to vanilla. In addition, acetanisole can sometimes smell like butter or caramel .

- Methods of Application : Acetanisole can be prepared synthetically by Friedel-Crafts acylation of anisole with acetyl chloride .

- Results or Outcomes : It is used as a cigarette additive, a fragrance, and a flavoring in food .

4. Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

- Summary of Application : This compound is synthesized for its potential medicinal applications. Heterocycles containing the 1,2,3-triazole moiety are known to display significant biological activities .

- Methods of Application : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave the compound in 88% yield .

- Results or Outcomes : The structure of the compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures.

Future Directions

This involves identifying areas where further research is needed. It could include potential applications of the compound, or new reactions or syntheses that could be explored.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they may be able to help you find more information. You could also consider reaching out to researchers who specialize in this area. They may be able to provide more detailed and specific information.

properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-10-4-2-9(3-5-10)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPTEHVKDQQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372265 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione | |

CAS RN |

140480-96-2 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140480-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)

![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)